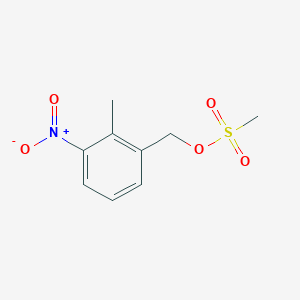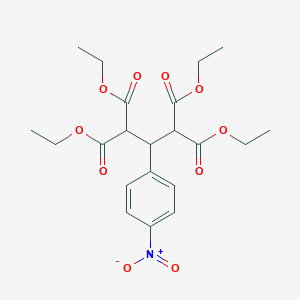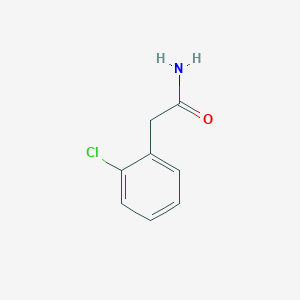
2-(2-Chlorophenyl)acetamide
Vue d'ensemble
Description
“2-(2-Chlorophenyl)acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is used as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “2-(2-Chlorophenyl)acetamide” consists of a benzene ring attached to an acetamide group with a chlorine atom on the benzene ring . The molecular weight is 169.61 .Physical And Chemical Properties Analysis
“2-(2-Chlorophenyl)acetamide” is a solid compound . It has a density of 1.3±0.1 g/cm³, a boiling point of 344.9±25.0 °C at 760 mmHg, and a flash point of 162.4±23.2 °C .Applications De Recherche Scientifique
Organic Synthesis
2-(2-Chlorophenyl)acetamide: serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various chemical bonds, facilitating the creation of a wide range of organic compounds. It’s particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .
Pharmaceutical Research
This compound is employed in the development of new medicinal drugs. Due to its structural similarity to certain bioactive molecules, it can be used to synthesize analogs and derivatives that may exhibit desirable pharmacological properties .
Material Science
In material science, 2-(2-Chlorophenyl)acetamide can be used to modify the properties of polymers. By incorporating it into polymer chains, researchers can alter the thermal, mechanical, and chemical properties of materials, leading to the development of new materials with specific characteristics .
Agrochemical Development
The chlorophenyl group in 2-(2-Chlorophenyl)acetamide is a common moiety in agrochemicals. It can be used to synthesize pesticides and herbicides, contributing to the development of new products that help in protecting crops from pests and diseases .
Analytical Chemistry
As an analytical reagent, 2-(2-Chlorophenyl)acetamide can be used in chemical assays and tests. Its specific reactivity with certain chemicals makes it suitable for use in chromatography and spectrometry to detect, identify, and quantify substances .
Biochemistry Research
In biochemistry, this compound can be used as a precursor to study enzyme-catalyzed reactions. It can help in understanding the interaction between enzymes and substrates, which is crucial for the design of enzyme inhibitors and activators .
Environmental Science
2-(2-Chlorophenyl)acetamide: can be utilized in environmental science to study the degradation of chlorinated organic compounds. Its breakdown products can be analyzed to understand the environmental impact and the fate of such compounds in nature .
Catalysis
This compound can act as a ligand for catalysts in various chemical reactions. By binding to metals, it can form complexes that catalyze reactions, which is important in industrial processes and synthetic chemistry .
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antimicrobial and antiproliferative effects . These activities suggest that 2-(2-Chlorophenyl)acetamide may interact with multiple biochemical pathways, but further studies are needed to confirm this.
Result of Action
Given the biological activities of structurally similar compounds, it’s plausible that 2-(2-chlorophenyl)acetamide may have antimicrobial and antiproliferative effects . More research is needed to confirm these potential effects and to understand their underlying mechanisms.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJGNXYBEZIOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348858 | |
| Record name | 2-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)acetamide | |
CAS RN |
10268-06-1 | |
| Record name | 2-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)


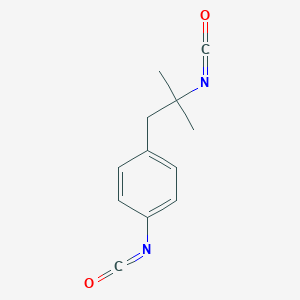
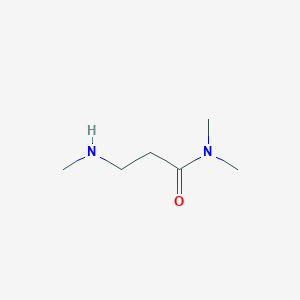
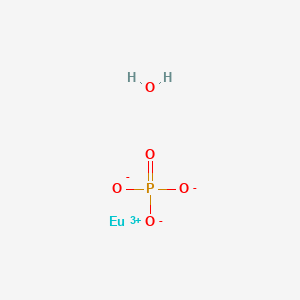
![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)


